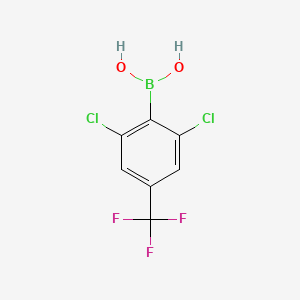

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid

Descripción

BenchChem offers high-quality 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[2,6-dichloro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BCl2F3O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHPSRANHQGNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BCl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 2,6-Dichloro-4-(trifluoromethyl)phenylboronic Acid

Executive Summary

This guide provides an in-depth technical analysis of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid (CAS 1887240-36-9). This compound represents a specific class of "privileged intermediates" in medicinal chemistry, offering a scaffold that combines high lipophilicity (due to the -CF3 group) with orthogonal reactivity handles (boronic acid + aryl chlorides).

However, it presents two distinct chemical challenges that often lead to experimental failure:

-

Extreme Steric Hindrance: The 2,6-dichloro substitution pattern creates a "kinetic wall" around the boron center, severely retarding transmetallation during cross-coupling.

-

Facile Protodeboronation: The electron-withdrawing nature of the 4-CF3 and 2,6-Cl groups renders the C-B bond highly labile under basic conditions, leading to rapid decomposition into 1,3-dichloro-5-(trifluoromethyl)benzene.

This document outlines the mechanistic causality behind these issues and provides a self-validating protocol to overcome them.

Chemical Profile & Identification

Critical Warning: Do not confuse this compound with its non-chlorinated analog, 4-(Trifluoromethyl)phenylboronic acid (CAS 128796-39-4), which behaves vastly differently.

| Property | Specification |

| Chemical Name | 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid |

| CAS Number | 1887240-36-9 |

| Molecular Formula | C₇H₄BCl₂F₃O₂ |

| Molecular Weight | 258.82 g/mol |

| Structure | Phenyl ring; B(OH)₂ at C1; Cl at C2, C6; CF₃ at C4 |

| Appearance | White to off-white solid |

| Storage | -20°C , Inert Atmosphere (Ar/N₂).[1] Highly Hygroscopic. |

| Solubility | Soluble in THF, DMSO, MeOH; Insoluble in Hexanes |

Mechanistic Challenges & Solutions

The "Transmetallation Wall" (Sterics)

In a standard Suzuki-Miyaura coupling, the rate-determining step for sterically hindered substrates is often transmetallation . The two chlorine atoms at the ortho positions shield the boron atom, preventing the palladium(II) complex from approaching.

-

Failure Mode: Using standard catalysts like Pd(PPh₃)₄ results in <5% yield because the phosphine ligands are too bulky to accommodate the substrate, or the catalyst decomposes before transmetallation occurs.

-

Solution: Use Buchwald Ligands (e.g., SPhos, XPhos) or NHC-Palladium complexes (PEPPSI). These ligands are electron-rich (accelerating oxidative addition) and spatially designed to facilitate the entry of hindered substrates.

The Protodeboronation Trap (Stability)

Electron-deficient arylboronic acids are prone to base-catalyzed protodeboronation.[2] The mechanism involves the formation of a boronate "ate" complex, followed by ipso-protonation and C-B bond cleavage.

Pathway Visualization:

Figure 1: Mechanism of base-promoted protodeboronation in electron-deficient boronic acids.

-

Failure Mode: Using aqueous bases (Na₂CO₃/H₂O) at high temperatures leads to the consumption of the starting material before it couples.

-

Solution: Use anhydrous bases (K₃PO₄, CsF) or a biphasic system with minimal water and mild heating.

Validated Experimental Protocol

Objective: Cross-coupling of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid with an aryl bromide.

Reagents & Setup

-

Boronic Acid: 1.2 - 1.5 equivalents (Excess required due to potential instability).

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%).

-

Why SPhos? It provides the necessary steric bulk to stabilize the Pd(0) species while being flexible enough to allow the hindered boronic acid to approach.

-

-

Base: K₃PO₄ (3.0 equiv), finely ground and anhydrous.

-

Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (Anhydrous).

-

Note: A small amount of water is often necessary for the boroxine-to-boronic acid equilibrium, but keep it minimal to suppress protodeboronation.

-

Step-by-Step Workflow

-

Inerting: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

-

Loading: Add the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), SPhos (33 mg, 0.08 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

-

Solvation: Add degassed Toluene (4 mL) and degassed Water (0.4 mL).

-

Tip: Degas solvents via sparging with Argon for 20 mins prior to use. Oxygen is the enemy of SPhos.

-

-

Reaction: Seal the vessel. Heat to 80°C for 12-18 hours.

-

Monitoring: Check by LC-MS after 2 hours. If protodeboronation (Ar-H mass) is observed, lower temp to 60°C and extend time.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine. Dry over MgSO₄.

-

Purification: Flash chromatography. Note that the product will be highly lipophilic due to the Cl and CF₃ groups; start with 100% Hexanes.

Decision Logic for Optimization

Figure 2: Troubleshooting logic for coupling 2,6-disubstituted boronic acids.

Handling & Safety Data

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[3]

-

Stability: The compound is hygroscopic and prone to dehydration (forming boroxines) or protodeboronation upon prolonged exposure to moist air.

-

Disposal: Treat all waste as halogenated organic waste. The trifluoromethyl group persists in the environment; do not dispose of down the drain.

References

-

Cox, P. A., et al. (2014).[4] "Base-promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." Journal of the American Chemical Society.[5] (Mechanistic insight into the instability of this specific class of boronic acids).

- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Arylboronic Acids." Accounts of Chemical Research. (Primary source for SPhos/XPhos protocols).

-

PubChem. (2023).[6] Compound Summary: 4-(Trifluoromethyl)phenylboronic acid (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

- 1. 1887240-36-9|2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Protodeboronation [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid physical properties

[1]

Executive Summary

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid (CAS: 1887240-36-9) is a highly specialized organoboron intermediate used in the synthesis of advanced agrochemicals (e.g., fipronil analogs) and late-stage pharmaceutical candidates.[1][2] Its structural core combines significant steric hindrance (2,6-dichloro substitution) with strong electron-withdrawing properties (4-trifluoromethyl group).[2]

This unique electronic and steric profile creates a "reactivity paradox": the compound is essential for introducing metabolically stable aryl motifs but is exceptionally prone to protodeboronation under standard cross-coupling conditions.[2] This guide provides the physicochemical data, mechanistic insights, and optimized protocols necessary to utilize this reagent effectively while mitigating its inherent instability.

Physicochemical Profile

The physical properties below characterize the free acid form. Researchers must note that this compound is often supplied as a boroxine anhydride mixture or stabilized ester due to the lability of the C-B bond.[2]

| Property | Data / Description |

| Chemical Name | 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid |

| CAS Number | 1887240-36-9 |

| Molecular Formula | C₇H₄BCl₂F₃O₂ |

| Molecular Weight | 258.82 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DMF, Ethyl Acetate.[3][4] Insoluble/Decomposes in water.[2] |

| pKa (Predicted) | ~6.5 - 7.0 (Acidity enhanced by EWGs) |

| Storage Conditions | -20°C , Inert Atmosphere (Argon/Nitrogen).[2] Hygroscopic. |

| Stability | Low .[2] High susceptibility to base-catalyzed protodeboronation.[2] |

Structural Analysis & Reactivity Challenges

The Protodeboronation Trap

The primary failure mode when using this boronic acid is protodeboronation —the cleavage of the C-B bond to yield 1,3-dichloro-5-(trifluoromethyl)benzene. This side reaction competes directly with the desired transmetalation step in Suzuki-Miyaura couplings.[2]

Mechanism of Instability:

-

Electronic Effect: The electron-withdrawing -CF₃ and -Cl groups pull electron density from the aromatic ring, making the ipso-carbon (attached to Boron) highly electrophilic.[2]

-

Steric Effect: The ortho-chloro substituents prevent the approach of the palladium catalyst, slowing down transmetalation.[2]

-

Result: The base (required for Suzuki coupling) attacks the boron center, forming a boronate "ate" complex.[2] Because transmetalation is slow, this complex has time to undergo hydrolysis/protonation, severing the C-B bond.

Mechanistic Visualization

The following diagram illustrates the competition between the productive coupling pathway and the destructive protodeboronation pathway.

Caption: Kinetic competition between productive transmetalation (green) and destructive protodeboronation (red) in 2,6-disubstituted boronic acids.

Optimized Experimental Protocol

To overcome the steric and electronic challenges, standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, aqueous dioxane) are insufficient . The following protocol uses a highly active precatalyst and anhydrous conditions to favor transmetalation.

Protocol: Sterically Demanding Suzuki Coupling

Objective: Cross-coupling of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid with an aryl bromide.[2]

Reagents

-

Boronic Acid: 1.5 equivalents (Excess is required to account for some degradation).[2]

-

Aryl Bromide: 1.0 equivalent.[2]

-

Catalyst: Pd-PEPPSI-IPr (2-3 mol%) OR XPhos Pd G2 (2-3 mol%).[2]

-

Rationale: NHC ligands (PEPPSI) or Buchwald ligands (XPhos) are bulky and electron-rich, facilitating oxidative addition and, crucially, transmetalation with hindered substrates.

-

-

Base: K₃PO₄ (finely ground, anhydrous) (3.0 equivalents).[2]

-

Rationale: Anhydrous phosphate is mild enough to minimize rapid protodeboronation but strong enough to activate the boron.[2]

-

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).[2]

Step-by-Step Workflow

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[2]

-

Reagent Charging: Add the Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and Catalyst (0.02 equiv) to the vial.

-

Note: If the boronic acid is stored in a freezer, allow it to warm to RT inside a desiccator before opening to prevent water condensation.

-

-

Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to halide). Seal the vial with a crimp cap or septum.

-

Degassing: Sparge the mixture with Argon for 5-10 minutes.

-

Reaction: Heat the block to 80°C - 100°C for 12-24 hours.

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc.[2] Concentrate and purify via flash chromatography.

Workflow Visualization

Caption: Operational workflow emphasizing anhydrous conditions to prevent hydrolysis of the sensitive C-B bond.

Handling & Storage Guidelines

-

Hygroscopicity: The presence of the 2,6-dichloro groups distorts the C-B bond geometry, making the molecule eager to coordinate water. Store in a desiccator.

-

Temperature: Long-term storage at -20°C is mandatory. At room temperature, slow autocatalytic decomposition can occur.[2]

-

Analysis: When analyzing purity via NMR, use DMSO-d₆ .[2][4] Avoid CDCl₃ if it contains traces of HCl (acid accelerates decomposition).[2]

References

-

Compound D

-

Mechanistic Studies on Protodeboron

-

Cox, P. A., et al. (2017).[8] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[2][8][9] Retrieved from [Link][2]

-

Lozada, J., et al. (2014).[1] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of Organic Chemistry. Retrieved from [Link]

-

-

Synthetic Protocols (Suzuki Coupling of Hindered Substr

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Arylboronic Acids. Accounts of Chemical Research. Retrieved from [Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. thno.org [thno.org]

- 5. 1887240-36-9|2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Trifluoromethyl)phenylboronic Acid | 128796-39-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protodeboronation [organic-chemistry.org]

A Senior Application Scientist's Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)phenylboronic Acid: From Mechanistic Challenges to Supplier Qualification

Introduction: The Strategic Value of a Sterically Demanding Building Block

In the landscape of modern drug discovery and materials science, progress is often dictated by the molecular tools available to the synthetic chemist. 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid (CAS No. 1887240-36-9) represents a class of reagents that is both challenging and highly valuable. Its utility stems from the unique combination of its substituents. The trifluoromethyl (-CF3) group is a well-established bioisostere for groups like isopropyl and is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity of drug candidates.[1] Simultaneously, the dichloro-substitution at the ortho positions imposes significant steric hindrance, which can be strategically employed to lock conformations, restrict bond rotation, and create highly specific three-dimensional structures in the final molecule.

However, this same steric bulk presents a significant hurdle in its primary application: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of this reagent, explaining the causality behind the experimental choices required for its successful application, outlining a robust protocol, and detailing a comprehensive strategy for supplier evaluation to ensure experimental reproducibility and success.

Physicochemical Properties and Quality Control Parameters

Sourcing this reagent begins with a clear understanding of its physical properties and the analytical data required to verify its quality. A failure to secure high-purity starting material is a common, yet avoidable, cause of reaction failure.

| Property | Value | Source |

| CAS Number | 1887240-36-9 | [3] |

| Molecular Formula | C₇H₄BCl₂F₃O₂ | [3] |

| Molecular Weight | 258.81 g/mol | [3] |

| Appearance | Typically an off-white to white solid | N/A |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |

The Imperative of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a non-negotiable document that provides batch-specific data verifying the reagent's identity and quality.[4] It is the primary tool for ensuring trustworthiness and reproducibility. For a sterically hindered boronic acid, particular attention should be paid to:

-

Purity Assay (by HPLC or qNMR): This quantitative measure confirms the percentage of the active boronic acid. A purity of ≥98% is recommended for most applications to minimize the impact of organic impurities on the catalytic cycle.

-

Identity Verification (¹H NMR, ¹⁹F NMR, MS): The spectral data must be consistent with the proposed structure. The ¹⁹F NMR is particularly crucial for confirming the integrity of the trifluoromethyl group.

-

Residual Water/Solvent Content: Boronic acids can dehydrate to form boroxines. While this is often a reversible process, high water content can affect reaction stoichiometry and catalyst activity.

-

Inorganic Impurities: Residual salts from the synthesis can interfere with the reaction.

A CoA provides the objective data needed to validate a supplier's material before it enters a critical reaction workflow.[5]

Core Application: Mastering the Suzuki-Miyaura Cross-Coupling

The primary challenge in using 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid is the steric clash created by the two ortho-chloro substituents. This bulk severely impedes the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step for hindered substrates.[6]

Mechanistic Considerations for a Hindered Substrate

The Suzuki-Miyaura reaction follows a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7]

To overcome the high activation energy of the transmetalation step, the experimental conditions must be carefully chosen:

-

Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] The solution lies in using palladium pre-catalysts paired with bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos.[2][7] These ligands form highly active, low-coordinate Pd(0) species that are less sterically encumbered and promote the difficult transmetalation step.

-

Base Selection: A strong base is required to form the more nucleophilic boronate species [ArB(OH)₃]⁻.[8] Potassium phosphate (K₃PO₄) is often superior to weaker bases like sodium or potassium carbonate for these challenging couplings.[8]

-

Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard. Higher reaction temperatures are typically necessary to provide the energy needed to overcome the steric barrier.

Field-Proven Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid with a generic aryl bromide.

Materials:

-

Aryl Bromide (1.0 equiv)

-

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid (1.2 - 1.5 equiv)

-

SPhos Pd G2 Precatalyst (1-3 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

-

1,4-Dioxane and Water (e.g., 10:1 v/v), sparged with Argon for 30 min

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid, K₃PO₄, and the SPhos Pd G2 precatalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring. The mixture will typically be a heterogeneous slurry.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the challenging nature of the coupling, reactions may require 12-24 hours for completion.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

Supplier Landscape and Qualification Strategy

Given the specialized nature of this reagent, sourcing from a reliable supplier is paramount. The following table provides a non-exhaustive list of potential suppliers known for providing specialty chemical building blocks.

| Supplier | Typical Focus Area | Key Considerations |

| Sigma-Aldrich (Merck) | Broad range of R&D chemicals, strong documentation. | High quality, reliable, but often at a premium price. Good for initial screening. |

| Combi-Blocks | Specialized in building blocks for medicinal chemistry. | Excellent selection of functionalized and heterocyclic boronic acids. |

| BLD Pharm | R&D to bulk scale supplier. | Offers a range of purities and quantities, may require more rigorous incoming QC.[3] |

| Fluorochem | Specialist in fluorinated compounds. | Deep expertise in fluorine chemistry, a good source for trifluoromethylated reagents.[9] |

| BoronPharm | Specializes in boronic acids and their derivatives. | Focused portfolio may offer competitive pricing and expertise.[10] |

A Workflow for Rigorous Supplier Qualification

Choosing a supplier should not be based on cost alone. A systematic qualification process ensures long-term reliability.

Conclusion

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid is a powerful, albeit challenging, building block for creating sterically congested and electronically tuned molecules. Its successful use hinges on a clear-eyed understanding of the mechanistic hurdles it presents in Suzuki-Miyaura coupling and the deliberate selection of reaction conditions—specifically, highly active palladium catalysts—to overcome them. Just as critical is the implementation of a rigorous supplier qualification process, anchored by the thorough evaluation of a Certificate of Analysis and in-house quality control. By integrating these technical insights and supply chain best practices, researchers can confidently leverage this valuable reagent to accelerate innovation in drug discovery and materials science.

References

-

ResearchGate. The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. Available from: [Link]

-

Autechem. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Available from: [Link]

-

BoronPharm. 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)phenylboronic acid. Available from: [Link]

-

ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Available from: [Link]

-

Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

-

Contract Laboratory. Certificate of Analysis (COA): Understanding Its Importance and Key Components. Available from: [Link]

-

Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. Available from: [Link]

-

ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

-

ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Available from: [Link]

-

De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

NIH National Center for Biotechnology Information. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available from: [Link]

-

Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]

-

Reactivo. Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Available from: [Link]

-

NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

-

ResearchGate. Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Available from: [Link]

-

Lab Alley. How to Read a Chemical Certificate of Analysis (COA). Available from: [Link]

-

PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available from: [Link]

-

ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1887240-36-9|2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 5. alliancechemical.com [alliancechemical.com]

- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. boronpharm.com [boronpharm.com]

The Cornerstone of Modern Synthesis: A Technical Guide to the Role of Boronic Acids in Cross-Coupling Reactions

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical exploration of the fundamental principles governing the utility of boronic acids, with a primary focus on the Suzuki-Miyaura coupling reaction. We will dissect the mechanistic intricacies of the catalytic cycle, elucidate the causal relationships behind experimental choices, and provide field-proven protocols. This document is designed to serve as a comprehensive resource for researchers aiming to leverage the full potential of boronic acids in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.

Introduction: The Ascendancy of Boronic Acids in Carbon-Carbon Bond Formation

The construction of carbon-carbon (C-C) bonds is the bedrock of organic synthesis. Among the myriad of methodologies developed, palladium-catalyzed cross-coupling reactions have revolutionized the field, earning the 2010 Nobel Prize in Chemistry for their inventors, including Akira Suzuki.[1] At the heart of the widely acclaimed Suzuki-Miyaura reaction lies the organoboron reagent, most commonly a boronic acid (R-B(OH)₂).

The widespread adoption of boronic acids stems from a confluence of advantageous properties:

-

Low Toxicity: Compared to organometallic counterparts like organotins and organozincs, boronic acids are significantly less toxic, contributing to safer laboratory practices and more environmentally benign processes.[1]

-

Stability and Availability: Many boronic acids are stable, crystalline solids that are tolerant to air and moisture, facilitating their handling and storage.[2][3] A vast and diverse array of boronic acids are commercially available, providing ready access to a wide range of molecular building blocks.[1]

-

Mild Reaction Conditions: Suzuki-Miyaura couplings are renowned for their operational simplicity and the use of mild reaction conditions, which allows for a broad functional group tolerance.[1]

-

Versatility: The reaction scope is extensive, enabling the coupling of aryl, heteroaryl, vinyl, and even some alkyl boronic acids with a wide variety of organic halides and pseudohalides (e.g., triflates).[1]

These attributes have made the Suzuki-Miyaura reaction a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] For instance, it is a key step in the large-scale synthesis of the anti-cancer drug Linifanib.[6]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of boronic acids in cross-coupling is best understood by examining their role within the catalytic cycle of the Suzuki-Miyaura reaction. The cycle, centered around a palladium catalyst, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition

The cycle initiates with the active Pd(0) catalyst, typically coordinated to ligands (L), undergoing oxidative addition to an organic halide (R¹-X).[8] This step involves the insertion of the palladium atom into the R¹-X bond, forming a square-planar Pd(II) intermediate.[6] The reactivity of the halide is generally I > OTf > Br >> Cl.[1] The choice of ligand is critical here; electron-rich ligands, such as alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center, facilitating this oxidative addition step.[1][6]

Transmetalation: The Crucial Role of the Boronic Acid

Transmetalation is the defining step where the boronic acid transfers its organic group (R²) to the palladium(II) complex.[1][9] This is not a spontaneous process. The boronic acid must first be activated by a base.[10]

The Role of the Base: The base (e.g., carbonates, phosphates, hydroxides) reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[10][11] This activation enhances the polarization of the B-C bond, making the organic group more readily transferable to the electrophilic palladium center.[10] The generally accepted mechanism involves the formation of a μ-bridging hydroxide or alkoxide group between the palladium and boron atoms, which facilitates the transfer of the R² group.[8]

The choice of base is not trivial and can significantly impact the reaction outcome. It must be strong enough to activate the boronic acid but not so strong as to cause degradation of sensitive functional groups on the substrates.[8]

Reductive Elimination

The final step is reductive elimination, where the two organic groups (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8] Bulky ligands on the palladium catalyst often promote this step by creating steric hindrance that favors the formation of the product.[1][6]

Practical Considerations and Protocol Validation

Achieving a successful Suzuki-Miyaura coupling requires careful consideration of several experimental parameters. The interplay between the catalyst system, base, and solvent creates a complex reaction environment that must be optimized for each specific substrate pair.

Key Reaction Components and Their Causal Effects

| Component | Common Examples | Role & Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pre-catalysts that generate the active Pd(0) species in situ. The choice depends on stability and ease of reduction. |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos), NHCs | Stabilizes the Pd(0) catalyst, prevents formation of inactive palladium black, and modulates reactivity.[8] Electron-rich and bulky ligands are often superior.[6] |

| Boronic Acid/Ester | Arylboronic acids, Pinacol esters, MIDA boronates | The nucleophilic coupling partner. Esters like pinacol and MIDA can be used to stabilize otherwise unstable boronic acids.[8][12] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu | Activates the boronic acid for transmetalation.[10] The strength and solubility of the base are critical factors.[8] |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and influences the reaction rate and mechanism. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][8] |

A Validated Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general, self-validating procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add toluene and water via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Advanced Topics and Future Directions

The field of cross-coupling continues to evolve, with ongoing research focused on expanding the scope and utility of boronic acids.

-

Boronic Acid Derivatives: To overcome the instability of certain boronic acids (e.g., some heteroaromatic or vinylic variants), more stable derivatives such as boronate esters (e.g., pinacol esters) and N-methyliminodiacetic acid (MIDA) boronates are increasingly used.[3][8][12] These act as "slow-release" sources of the boronic acid under the reaction conditions.

-

Alternative Catalysts: While palladium remains the workhorse, catalysts based on more abundant and less expensive metals like nickel are gaining traction, particularly for coupling with less reactive electrophiles like aryl chlorides.[6]

-

Applications in Drug Discovery: The ability to rapidly and reliably construct complex biaryl and heteroaryl structures has made the Suzuki-Miyaura reaction an invaluable tool in medicinal chemistry for lead optimization and the synthesis of active pharmaceutical ingredients.[5][13][14]

Conclusion

Boronic acids are not merely reagents; they are foundational pillars of modern synthetic strategy. Their stability, low toxicity, and remarkable versatility in the Suzuki-Miyaura reaction have fundamentally changed the way chemists approach the synthesis of complex organic molecules. A thorough understanding of the mechanistic principles and practical nuances discussed in this guide is essential for any researcher seeking to harness the full power of these remarkable building blocks. As catalysis science continues to advance, the role of boronic acids in enabling innovation across the chemical sciences is set to expand even further.

References

-

Yamamoto, T., Akita, M., & Yasuda, H. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved February 8, 2024, from [Link]

-

Chembound. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

García-Melchor, M., & Ujaque, G. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 4(8), 2716–2726. [Link]

- Burke, M. D., & Gillis, E. P. (2009). Slow release of organoboronic acids in cross-coupling reactions. U.S.

-

Silva, F., & Esteves, A. P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2666. [Link]

-

Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

-

Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

J. Am. Chem. Soc. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13578–13579. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 3. m.youtube.com [m.youtube.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)phenylboronic Acid: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid, a trifluoromethylated and dichlorinated phenylboronic acid derivative, represents a key building block for accessing novel chemical entities with potential applications in medicinal chemistry, agrochemicals, and materials science. The unique substitution pattern of this molecule, with two sterically demanding ortho-chloro substituents and a strongly electron-withdrawing para-trifluoromethyl group, imparts distinct reactivity and conformational properties.

This technical guide provides an in-depth review of 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid, covering its synthesis, physicochemical properties, reactivity in cross-coupling reactions, and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile reagent.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1887240-36-9 | [1] |

| Molecular Formula | C₇H₄BCl₂F₃O₂ | [1] |

| Molecular Weight | 258.81 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |

Handling and Safety:

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid is classified as harmful if swallowed (H302).[2] As with all boronic acids, it is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the full Material Safety Data Sheet (MSDS) from the supplier.

Synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic Acid

A likely synthetic pathway involves a Sandmeyer-type reaction, proceeding through the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline followed by a borylation step.

Figure 1: A proposed synthetic workflow for 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid.

Step-by-Step Postulated Synthesis Protocol:

Part 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline (Precursor)

The synthesis of the aniline precursor is described in the patent literature.[2][3]

-

Halogenation: p-Chlorobenzotrifluoride is subjected to a halogenation reaction with chlorine gas to yield 3,4,5-trichlorobenzotrifluoride.

-

Ammoniation: The resulting 3,4,5-trichlorobenzotrifluoride undergoes an ammoniation reaction to produce 2,6-dichloro-4-(trifluoromethyl)aniline.

Part 2: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid via Sandmeyer-type Borylation

The following is a representative, generalized protocol for the conversion of an arylamine to an arylboronic acid.[4][5] Note: This protocol has not been specifically optimized for 2,6-dichloro-4-(trifluoromethyl)aniline and would require experimental validation.

-

Diazotization:

-

To a stirred solution of 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., a mixture of acetonitrile and water) and cooled to 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise.

-

Concurrently, maintain the acidity of the mixture by the slow addition of a mineral acid (e.g., HCl).

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Borylation:

-

In a separate flask, prepare a mixture of a boron source, such as bis(pinacolato)diboron (B₂pin₂) (1.5 eq), and a copper catalyst (e.g., CuCl or Cu₂O) in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the borylation mixture at a controlled temperature.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically quenched with an aqueous solution and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude arylboronate ester can be purified by column chromatography.

-

Hydrolysis of the boronate ester to the boronic acid is achieved by treatment with an acid (e.g., HCl) or by other standard methods.

-

Reactivity and Applications in Organic Synthesis

The primary utility of 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[6] The steric hindrance imposed by the two ortho-chloro substituents in 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid presents a challenge for this transformation. However, the use of specialized ligands and reaction conditions can facilitate the coupling of sterically demanding substrates.[7][8][9]

Figure 2: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol for the Suzuki-Miyaura coupling of a sterically hindered arylboronic acid with an aryl halide. This protocol is representative and would require optimization for specific substrates.[10]

-

Reaction Setup:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., P(t-Bu)₃ or a biarylphosphine ligand, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq).

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

-

-

Reaction Execution:

-

Add a degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

-

Applications in Medicinal and Agrochemical Chemistry

The incorporation of trifluoromethyl and dichloro-substituted phenyl moieties is a common strategy in the design of bioactive molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[11] The chlorine atoms can also influence these properties and provide vectors for further functionalization.

While specific examples of the direct use of 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid in drug discovery are not prevalent in the searched literature, the structural motif is of significant interest. For instance, compounds containing the 2,6-dichloro-4-trifluoromethylphenyl group have been investigated for their insecticidal activity.[11][12] Additionally, other trifluoromethylphenylboronic acid derivatives have shown promise as antifungal and antimicrobial agents.[13]

Table 2: Examples of Bioactive Molecules with Related Structural Motifs

| Compound Class | Biological Activity | Reference |

| 1-Aryl-tetrahydrocyclopentapyrazoles | Insecticidal | [11] |

| Benzoxaborole derivatives of 2-formyl-4-(trifluoromethyl)phenylboronic acid | Antifungal, Antimicrobial | [13] |

The availability of 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid as a building block enables the exploration of this valuable chemical space for the development of new therapeutic and agrochemical agents.

Conclusion

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid is a specialized building block with significant potential in organic synthesis, particularly for the construction of sterically hindered biaryl compounds through Suzuki-Miyaura cross-coupling. Its unique electronic and steric properties, conferred by the dichlorinated and trifluoromethylated phenyl ring, make it an attractive tool for medicinal and agrochemical chemists seeking to introduce this privileged scaffold into new molecular entities. While detailed synthetic and reactivity studies on this specific compound are still emerging, the foundational knowledge of boronic acid chemistry provides a clear roadmap for its effective utilization. Further exploration of the reactivity and applications of this compound is warranted and is likely to lead to the discovery of novel molecules with valuable biological and material properties.

References

-

D. Xue, C. Wang, J. Xiao, et al., "Direct synthesis of arylboronic pinacol esters from arylamines", RSC Publishing, 2010.

-

T. Watanabe, N. Miyaura, A. Suzuki, "Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes", Thieme E-Books & E-Journals, 1992.

-

J. Qu, Z. Li, "Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline", Google Patents, 2009.

-

J. F. Hartwig, et al., "One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes", ACS Publications, 2007.

-

BYJU'S, "Sandmeyer Reaction Mechanism".

-

BLD Pharm, "1887240-36-9|2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid".

-

BLD Pharm, "1887240-36-9|2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid".

-

Wikipedia, "Sandmeyer reaction".

-

The Organic Chemistry Tutor, "Suzuki Coupling", YouTube, 2020.

-

L.S.College, Muzaffarpur, "Sandmeyer reaction", 2022.

-

S. D. Ramgren, N. K. Garg, "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling", The Royal Society of Chemistry, 2014.

-

Organic Chemistry, "Sandmeyer Reaction Mechanism | Organic Chemistry", YouTube, 2021.

-

M. F. S. R. Ribeiro, et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications", PMC, 2021.

-

S. K. Meegalla, D. Doller, et al., "Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles", PubMed, 2006.

-

C. A. Briggs, et al., "Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin)", Google Patents, 1999.

-

S. K. Meegalla, D. Doller, et al., "Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles", ResearchGate, 2006.

-

J. L. Lamola, et al., "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.", ResearchGate, 2024.

-

A. T. D. de la Lastra, et al., "Activity of Organoboron Compounds against Biofilm-Forming Pathogens", MDPI, 2022.

-

E. Greer, et al., "Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide", PubChem.

-

K. M. O'Rourke, et al., "Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents", ACS Publications, 2018.

-

G. W. Hampson, et al., "Extraction of pharmaceutically active components from plant materials", Google Patents, 2008.

-

T. A. Boebel, J. F. Hartwig, "Sterically directed functionalization of aromatic C-H bonds: selective borylation ortho to cyano groups in arenes and heterocycles", PubMed, 2008.

-

J. B. H. R. D. B. D. C. M. A. F. A. D. M. I. A. L. L. S. T. A. W. a. M. J. I. a. S. A. W. a. A. D. W. a. M. J. I. a. S. A. Westcott, "Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles", PMC, 2020.

-

A. F. Littke, C. Dai, G. C. Fu, "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions", Organic Chemistry Portal, 2000.

-

H. C. Yang, et al., "Dense inorganic fine powder composite film, preparation thereof and articles therefrom", Justia Patents, 2001.

-

C. A. Briggs, et al., "3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin)", PubChem, 1999.

-

Organic Chemistry Portal, "Arylboronic acid or boronate synthesis".

-

Organic Chemistry Portal, "Sandmeyer Reaction".

-

D. Xue, C. Wang, J. Xiao, et al., "Direct synthesis of arylboronic pinacol esters from arylamines", RSC Publishing, 2010.

Sources

- 1. 1887240-36-9|2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. ftp.orgsyn.org [ftp.orgsyn.org]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 11. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Technical Guide: Engineering Advanced Fluorinated Materials via 2,6-Dichloro-4-(trifluoromethyl)phenylboronic Acid

[1]

Part 1: Strategic Significance & Chemical Architecture[1]

In the realm of advanced material synthesis, 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid represents a high-value "privileged structure."[1] It is not merely a reagent; it is a structural architect used to introduce the Twisted Fluorinated Biaryl motif.

The "Steric-Electronic" Paradox

This compound presents a unique synthetic challenge and opportunity defined by two opposing forces:

-

Steric Bulk (The Shield): The chlorine atoms at the 2,6-positions create a massive steric wall.[1] This forces any resulting biaryl system to adopt a twisted (orthogonal) conformation, disrupting

- -

Electronic Activation (The Trap): The electron-withdrawing trifluoromethyl (-CF

) group and chlorines significantly increase the Lewis acidity of the boron center.[1] While this theoretically aids transmetalation, it paradoxically makes the C-B bond highly susceptible to protodeboronation under basic conditions.

Application Scope:

-

Optoelectronics (OLEDs/TADF): Synthesis of rotationally restricted (atropisomeric) dopants that require high solubility and thermal stability.[1]

-

Crystal Engineering: Utilizing Halogen Bonding (Cl

Cl, Cl -

MedChem: Introduction of metabolically stable, lipophilic twisted scaffolds to occupy novel chemical space in protein binding pockets.

Part 2: Critical Synthesis Protocol

Optimized Cross-Coupling for Sterically Hindered Systems[1]

Standard Suzuki-Miyaura conditions (aqueous Na

The Solution: Anhydrous conditions utilizing high-activity Buchwald precatalysts.[1]

Protocol A: The "Anhydrous High-Force" Coupling

Objective: Couple 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid with an aryl bromide/chloride.[1]

1. Reagent Setup (Stoichiometry)

| Component | Equiv. | Role | Notes |

| Aryl Halide | 1.0 | Electrophile | Bromides preferred; Chlorides require higher temp.[1] |

| Boronic Acid (Target) | 1.5 - 2.0 | Nucleophile | Excess required to account for minor deboronation.[1] |

| Pd(OAc) | 0.05 | Catalyst | Precursor.[1] |

| SPhos | 0.10 | Ligand | CRITICAL. Electron-rich, bulky ligand facilitates oxidative addition and transmetalation in hindered systems.[1] |

| K | 3.0 | Base | Must be anhydrous.[1] Acts as the activation agent.[1] |

| Toluene / 1,4-Dioxane | (10:1) | Solvent | Non-polar/Polar mix.[1] Anhydrous. |

2. Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool under a stream of Argon or Nitrogen.[1] Moisture is the enemy of this reaction.

Step 2: Reagent Loading

-

Charge the flask with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)

(5 mol%), SPhos (10 mol%), and anhydrous K -

Expert Tip: Premixing the Pd and Ligand in a small amount of solvent for 5 minutes before adding to the main vessel can generate the active catalytic species (

) more effectively.

Step 3: Solvation & Degassing

-

Add the solvent mixture (Toluene/Dioxane, 0.2 M concentration relative to halide).

-

Degas immediately: Sparge with Argon for 15-20 minutes. Oxygen will oxidize the phosphine ligand and kill the catalyst.

Step 4: The "Kick-Start" Heating [1]

-

Heat the reaction mixture to 100°C - 110°C vigorously stirring.

-

Mechanistic Note: High temperature is required to overcome the activation energy barrier of the transmetalation step caused by the 2,6-dichloro steric clash.

-

Monitor via TLC or LC-MS every 2 hours.[1] Reaction typically requires 12-24 hours.[1]

Step 5: Work-up & Purification [1]

-

Cool to room temperature.[1][2] Filter through a pad of Celite to remove inorganic salts and Palladium black.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purification: Flash column chromatography.[1]

-

Warning: The product will likely be a twisted biaryl. Ensure your silica column is long enough to separate the product from any protodeboronated byproduct (1,3-dichloro-5-(trifluoromethyl)benzene), which is non-polar and elutes early.[1]

-

Part 3: Mechanistic Visualization

The following diagram illustrates the specific steric bottleneck in the catalytic cycle and how the protocol overcomes it.

Caption: The Catalytic Cycle highlighting the transmetalation bottleneck caused by 2,6-dichloro substitution. Anhydrous conditions prevent the diversion to protodeboronation.

Part 4: Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints

| Checkpoint | Method | Expected Result | Troubleshooting |

| Reagent Purity | Singlet at ~ -63 ppm (Ar-CF | If multiple peaks appear, the boronic acid has degraded (dehydrated to boroxine or deboronated). Recrystallize from Hexane/Chcl3.[1] | |

| Reaction Monitoring | LC-MS | M+H or M+Na of Product.[1] | If you see Mass = 214/216 (Dichlorotrifluorobenzene), your system is wet . Add molecular sieves.[1] |

| Final Product | X-Ray Crystallography | Dihedral angle > 60°.[1] | Essential for confirming the twisted conformation in material applications. |

The "Boroxine" Equilibrium

Note that 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid often exists in equilibrium with its cyclic trimer (boroxine).[1]

-

Observation:

H NMR showing broad peaks or multiple sets of signals. -

Action: This is normal. The boroxine converts back to the active boronate species under the basic reaction conditions (addition of K

PO

Part 5: References

-

Structural Properties & CAS Verification:

-

Suzuki Coupling of Hindered Boronic Acids:

-

Title: "Buchwald Ligands in the Suzuki-Miyaura Coupling of Sterically Hindered Substrates."

-

Context: Establishes the necessity of SPhos/XPhos for 2,6-disubstituted systems.

-

-

Protodeboronation Mechanisms:

-

Title: "Protodeboronation of Polyfluorinated Aryl Boronic Acids."

-

Source:Journal of Organic Chemistry. Explains the base-catalyzed decomposition pathway of electron-deficient boronic acids.

-

(Generalized link for context)

-

-

Material Applications (Fluorinated Biaryls):

-

Title: "Fluorinated Biaryls as Liquid Crystals and OLED Materials."

-

Context: Describes the use of twisted biaryl scaffolds for tuning emission and phase stability.

-

Application Notes & Protocols: Mastering Reactions with 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid

Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the creation of carbon-carbon bonds is a foundational endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of this field, offering a powerful and versatile method for the synthesis of biaryl and heteroaryl compounds.[1] However, the efficiency of this reaction can be significantly hampered by steric hindrance, a common challenge when dealing with highly substituted reactants.

This guide provides a comprehensive overview of the experimental setup for reactions involving 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid , a sterically demanding building block of significant interest in drug discovery and agrochemical development. The presence of two chlorine atoms flanking the boronic acid moiety, coupled with the electron-withdrawing trifluoromethyl group, presents unique challenges and opportunities in reaction design. Through a detailed exploration of reaction mechanisms, optimized protocols, and troubleshooting strategies, this document aims to empower researchers to effectively utilize this versatile reagent.

The trifluoromethyl group is a valuable addition to many potential drug candidates as it can enhance metabolic stability, lipophilicity, and binding affinity.[2] This makes mastering the coupling of molecules containing this group, such as 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid, a key skill for medicinal chemists.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, our phenylboronic acid) and an organohalide.[3] The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., an aryl bromide) to form a Pd(II) intermediate. This is often the rate-determining step in the cycle.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base.[4]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Due to the steric bulk of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid, careful selection of the catalyst, ligand, and base is paramount to facilitate each of these steps efficiently.

Visualizing the Path: The Suzuki-Miyaura Reaction Workflow

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

The following protocol is adapted from established procedures for sterically hindered Suzuki-Miyaura couplings and serves as a robust starting point for the reaction of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid with an aryl bromide.[3]

Reaction Parameters at a Glance

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. |

| Ligand | 4-(2-(diphenylphosphino)phenyl)morpholine or similar bulky, electron-rich phosphine ligand | Bulky ligands promote the reductive elimination step and stabilize the active catalyst.[3] |

| Base | K₂CO₃ (Potassium Carbonate) | A moderately strong base effective in activating the boronic acid without causing side reactions. |

| Solvent | THF (Tetrahydrofuran) or Toluene | Aprotic solvents that are suitable for the reaction temperature and reagent solubility. |

| Temperature | 60-110 °C | Higher temperatures are often required to overcome the activation energy of sterically hindered couplings.[6] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation and degradation of the palladium catalyst. |

Step-by-Step Experimental Procedure

-

Glassware Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon).

-

Reagent Preparation:

-

To a dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv).

-

Add 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv).

-

Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

-

-

Catalyst and Ligand Addition:

-

In a separate vial, weigh out the palladium catalyst, Pd₂(dba)₃ (0.05 mmol, 5 mol%).

-

Add the phosphine ligand (0.1 mmol, 10 mol%).

-

Add the catalyst and ligand to the reaction flask.

-

-

Solvent Addition and Degassing:

-

Add the chosen solvent (e.g., THF, 5 mL) to the reaction flask.

-

Degas the reaction mixture by bubbling inert gas through the solvent for 10-15 minutes, or by subjecting the flask to three cycles of vacuum and backfilling with inert gas.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture to quench the reaction and dissolve the inorganic salts.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Mechanism in Focus: The Role of the Ligand in Sterically Hindered Couplings

Caption: The role of a bulky phosphine ligand in the Suzuki-Miyaura catalytic cycle.

In the case of sterically hindered substrates like 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class, are often employed. These ligands serve several purposes:

-

Stabilize the Active Catalyst: They prevent the precipitation of palladium black.

-

Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating its reaction with the aryl halide.

-

Facilitate Reductive Elimination: The steric bulk of the ligand creates a more crowded coordination sphere around the palladium, which encourages the reductive elimination of the coupled product.[3]

Safety and Handling

As with all laboratory procedures, proper safety precautions must be observed when working with 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid and the other reagents involved in this protocol.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Handle all solid reagents and solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

-

Storage: Store 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid in a tightly sealed container in a cool, dry place.[6]

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Ensure an inert atmosphere was maintained throughout the reaction setup and execution. Use freshly opened or properly stored catalyst. |

| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |

| Ineffective base | Ensure the base is anhydrous and of high purity. Consider a stronger base like Cs₂CO₃ if K₂CO₃ is ineffective.[9] | |

| Formation of homocoupled byproducts | Reaction proceeding too slowly | Increase the catalyst loading slightly. Ensure efficient stirring. |

| Decomposition of starting material | Reaction temperature is too high | Lower the reaction temperature. |

| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed. |

Conclusion

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid is a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While its sterically hindered nature presents challenges for Suzuki-Miyaura cross-coupling, these can be overcome with careful optimization of the reaction conditions. By understanding the underlying principles of the catalytic cycle and employing the appropriate catalyst, ligand, and base, researchers can successfully utilize this reagent to access novel and valuable compounds.

References

- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.

- Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

- Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 17-20.

- Li, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(3), 734-740.

- National Center for Biotechnology Information. (n.d.). The mechanism for the coupling reaction consists of three steps: oxidative addition, transmetalation and reductive elimination. In PubChem.

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved February 8, 2024, from [Link]

- TCI Chemicals. (2023). SAFETY DATA SHEET.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 8, 2024, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Boronic Acids in Modern Pharmaceutical Intermediates.

Sources

- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 2. 4-(トリフルオロメチル)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Catalyst selection for 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid couplings

Application Note & Protocol Guide

Executive Summary: The "Steric-Electronic" Trap

Coupling 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid presents a distinct "nightmare" scenario in Suzuki-Miyaura cross-coupling. This substrate combines two antagonistic failure modes:[1]

-

Extreme Steric Hindrance: The ortho-dichloro substitution creates a "picket fence" around the boron center, significantly retarding the rate of transmetallation to the Palladium(II) intermediate.[1]

-

Electronic Destabilization: The electron-withdrawing nature of the -CF3 (para) and -Cl (ortho) groups renders the C-B bond highly electron-deficient. This makes the molecule exceptionally prone to protodeboronation (hydrolysis) under basic conditions.[1]

The Solution: Success requires a catalytic system that accelerates the oxidative addition and transmetallation steps to velocities that outcompete the rapid protodeboronation background reaction.[1] This guide details the use of Third/Fourth Generation Buchwald Precatalysts (specifically SPhos and XPhos) to achieve this kinetic advantage.[1]

Mechanistic Insight: The Race Against Time

The fundamental challenge is a kinetic competition.[1] Standard conditions (e.g., Pd(PPh3)4, Na2CO3) fail because the "slow" transmetallation allows the "fast" protodeboronation to consume the starting material before product formation.

Mechanistic Pathway Analysis

Figure 1: The kinetic competition. The red path (decomposition) often proceeds faster than the gray path (coupling) unless specific ligands are used to lower the activation energy of transmetallation.

Catalyst & Ligand Selection Strategy

The Ligand: SPhos vs. XPhos

Standard phosphines (PPh3, dppf) are ineffective here.[1] You must use dialkylbiaryl phosphines (Buchwald Ligands) which are electron-rich (facilitating oxidative addition) and bulky (creating a pocket for the hindered substrate).

| Feature | SPhos | XPhos | Recommendation |

| Steric Bulk | High | Very High | Start with SPhos. It is the "universal" ligand for hindered boronic acids. |

| Stability | Air-stable | Air-stable | Both are robust.[1] |

| Substrate Scope | Excellent for 2,6-disubstituted | Superior for extremely hindered partners (e.g., tetra-ortho) | Use XPhos if SPhos fails to reach full conversion. |

| Electronic Match | Electron-rich | Electron-rich | Both stabilize the monoligated Pd(0) species required for this cycle. |

The Source: Pd-G3/G4 Precatalysts

Do not use Pd(OAc)2 or Pd2(dba)3 with free ligand. The activation of these sources is often inefficient and slow.[1]

-

Use: SPhos Pd G3 (or G4).[1]

-

Why: These precatalysts contain the ligand pre-bound in a 1:1 ratio.[1][2] They activate rapidly upon exposure to base, generating the active L-Pd(0) species immediately. This "instant on" capability is crucial to engage the boronic acid before it hydrolyzes.[1]

Optimization Matrix: Solvents & Bases

The choice of base is as critical as the catalyst.[1] Strong hydroxide bases (NaOH, KOH) will destroy 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid almost instantly.

| Parameter | Condition A (Standard) | Condition B (Anhydrous) | Why? |

| Base | K3PO4 (Tribasic Potassium Phosphate) | CsF (Cesium Fluoride) | K3PO4 is mild and buffers pH. CsF allows for anhydrous coupling.[1] |

| Solvent | Toluene / Water (10:1) or THF/Water | Anhydrous THF or Dioxane | Water accelerates the reaction but also hydrolysis.[1] If hydrolysis dominates, switch to Condition B. |

| Temperature | 40°C - 60°C | 60°C - 80°C | Lower temps favor kinetic stability of the boronic acid.[1] |

Experimental Protocol: SPhos Pd G3 Coupling

Objective: Coupling of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid with an aryl chloride/bromide.

Materials

-

Catalyst: SPhos Pd G3 (Sigma-Aldrich/Merck)

-

Ligand (Optional): SPhos (Add 0.5 equiv extra only if catalyst loading is very low <1 mol%)

-

Base: K3PO4 (finely ground)

-